

AZD3229 solubility and preparation for experiments

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Compound of Interest

Compound Name: AZD3229

Cat. No.: B605753

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Application Notes and Protocols for AZD3229

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 is a potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFR α) tyrosine kinases. It has demonstrated significant activity against a wide range of primary and secondary mutations in these receptors, which are key drivers in the pathogenesis of Gastrointestinal Stromal Tumors (GIST). These application notes provide detailed information on the solubility of **AZD3229** and protocols for its preparation for in vitro and in vivo experiments.

Physicochemical Properties

AZD3229 is a white to off-white powder. The following table summarizes its solubility in common laboratory solvents.

Table 1: Solubility of **AZD3229**

Solvent	Solubility	Concentration (mM)	Notes
DMSO	≥ 100 mg/mL	≥ 208.55 mM	Commercially available data indicates high solubility.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility. [2] Sonication may be required to fully dissolve the compound.[3]
Ethanol	< 1 mg/mL	< 2.08 mM	AZD3229 is sparingly soluble in ethanol.[2]
Water	< 1 mg/mL	< 2.08 mM	AZD3229 is practically insoluble in water.[2]

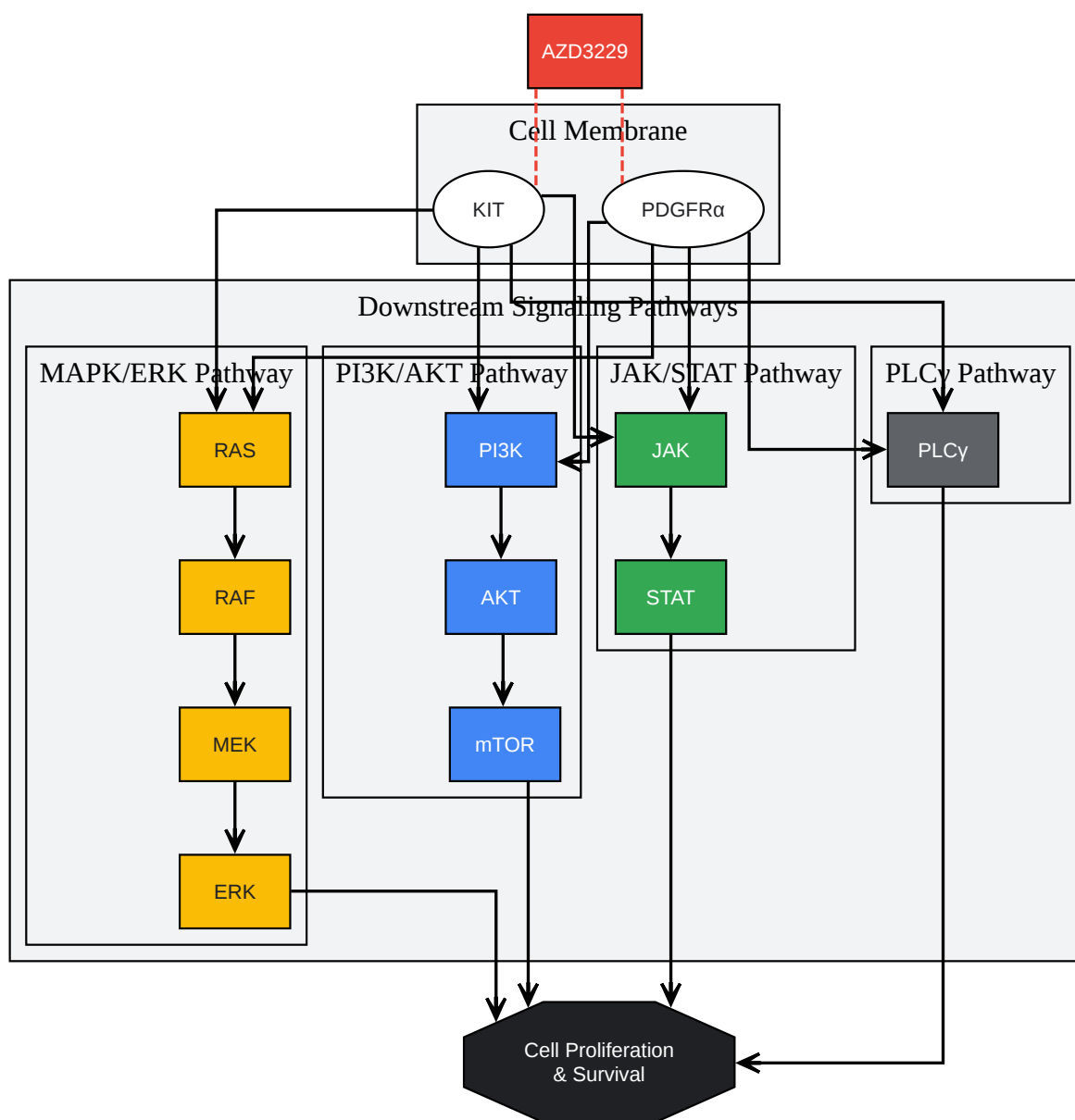
Mechanism of Action and Signaling Pathway

AZD3229 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of KIT and PDGFR α . [4][5] In GIST, mutations in these receptors lead to their constitutive activation, triggering downstream signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. By blocking the ATP-binding site of these kinases, **AZD3229** prevents their autophosphorylation and the subsequent activation of downstream pathways.

The primary signaling pathways inhibited by **AZD3229** include:

- **PI3K/AKT Pathway:** This pathway is crucial for cell survival and proliferation.
- **RAS/RAF/MEK/ERK (MAPK) Pathway:** This cascade plays a central role in regulating cell growth, differentiation, and survival.

- JAK/STAT Pathway: This pathway is involved in the transcriptional regulation of genes related to cell proliferation and immune response.
- PLC γ Pathway: This pathway is involved in cell signaling through the generation of second messengers.



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Figure 1: AZD3229 inhibits KIT and PDGFR α signaling pathways.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

Materials:

- **AZD3229** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- **Weighing the Compound:** Accurately weigh the desired amount of **AZD3229** powder in a sterile microcentrifuge tube.
- **Solvent Addition:** Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO to ensure maximum solubility.^[2]
- **Dissolution:** Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- **Sterilization:** While not always necessary for small molecules, if sterile conditions are critical, the stock solution can be filtered through a 0.22 μ m syringe filter.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).^[2]

Table 2: Example Dilutions for a 10 mM Stock Solution

Desired Final Concentration	Volume of 10 mM Stock (μL)	Volume of Media (mL)
1 μM	1	10
10 μM	10	10
100 μM	100	10

Preparation of Formulation for In Vivo Experiments

This protocol describes the preparation of a formulation suitable for oral gavage in rodents.

Materials:

- **AZD3229** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile tubes
- Vortex mixer

Protocol:

- Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
 - 5% DMSO
 - 30% PEG300

- 5% Tween 80
- 60% Saline or PBS
- Dissolve **AZD3229** in DMSO: In a separate sterile tube, dissolve the required amount of **AZD3229** powder in DMSO to create a concentrated stock solution.
- Formulation: Gradually add the PEG300 to the **AZD3229**/DMSO solution while vortexing.
- Add Tween 80: Add the Tween 80 to the mixture and continue to vortex until the solution is clear.
- Final Dilution: Add the saline or PBS to the mixture to reach the final desired concentration and volume. Vortex thoroughly to ensure a homogenous suspension.
- Administration: The formulation should be prepared fresh on the day of dosing and administered immediately.



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Figure 2: Workflow for the preparation and administration of **AZD3229** for in vivo studies.

Stability

AZD3229 stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 1 year when stored at -80°C.[2] It is recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can lead to degradation of the compound. Formulations for in vivo use should be prepared fresh daily.

Safety Precautions

AZD3229 is a potent pharmacological agent and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. All work should be conducted in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

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